The gene for cancer/testis antigen 1B was first described in 1997 through serological analysis of recombinant complementary DNA expression libraries. It is classified within the broader category of cancer/testis antigens, which includes over 276 genes associated with various malignancies, particularly those arising from germ cells . Cancer/testis antigens are characterized by three main features:
The synthesis of cancer/testis antigen 1 typically involves recombinant DNA technology. The full-length complementary DNA for this antigen was initially cloned, allowing for the production of the protein in laboratory settings. The process generally includes:
The gene encoding cancer/testis antigen 1B consists of three exons spanning approximately 8 kilobases. The resultant protein comprises 180 amino acids with a molecular mass of approximately 18 kilodaltons. Its structure includes a glycine-rich hydrophilic N-terminal region and a hydrophobic C-terminal region that contains a Pcc-1 domain, which may play a role in cellular functions such as growth and differentiation .
Cancer/testis antigen 1B has a complex molecular structure that contributes to its function as an immunogenic protein. The N-terminal region is rich in glycine, contributing to its hydrophilicity, while the C-terminal region is hydrophobic and likely involved in membrane interactions or cellular localization.
Cancer/testis antigen 1B participates in various biochemical pathways, particularly those related to immune response activation. The specific reactions involving this antigen primarily include:
The protein's structure allows it to interact with immune cells effectively, promoting both humoral and cellular immune responses against tumor cells expressing this antigen .
The mechanism of action for cancer/testis antigen 1B involves its recognition by T-cells, which are crucial components of the adaptive immune response. When presented on major histocompatibility complex molecules by dendritic cells, it activates cytotoxic T lymphocytes that can target and destroy tumor cells expressing this antigen.
Research indicates that spontaneous immune responses can occur in patients with cancers expressing this antigen, suggesting its role as an effective target for therapeutic interventions .
Cancer/testis antigen 1B is characterized by:
The protein exhibits typical properties associated with immunogenic proteins:
Cancer/testis antigens, including cancer/testis antigen 1B, have significant implications in oncology:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4